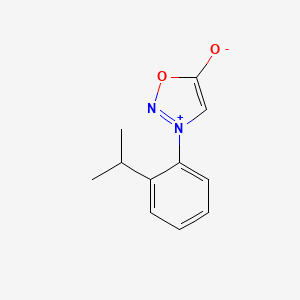![molecular formula C20H19BrN2O4S B12029167 N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B12029167.png)
N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the bromophenyl group and the dioxidotetrahydro-thienyl group. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
科学研究应用
Chemistry
In chemistry, N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins, enzymes, or other biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial processes.
作用机制
The mechanism by which N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-((Z)-2-(4-chlorophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
- N-((Z)-2-(4-fluorophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
- N-((Z)-2-(4-methylphenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide
Uniqueness
N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties
属性
分子式 |
C20H19BrN2O4S |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
N-[(Z)-1-(4-bromophenyl)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H19BrN2O4S/c21-16-8-6-14(7-9-16)12-18(23-19(24)15-4-2-1-3-5-15)20(25)22-17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25)(H,23,24)/b18-12- |
InChI 键 |
SNGYIQCBXDLABC-PDGQHHTCSA-N |
手性 SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12029088.png)
![(5Z)-3-(2-chlorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029089.png)
![N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12029096.png)
![Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029127.png)
![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029128.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12029140.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029143.png)

![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B12029152.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029164.png)

![(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12029185.png)
